molecular formula C19H15ClN2O2 B2655714 N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1798030-58-6

N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2655714
CAS No.: 1798030-58-6
M. Wt: 338.79
InChI Key: QNOPSBYNKLLSRW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1798030-58-6) is a synthetic benzamide derivative supplied with a minimum purity of 95% . This compound features a molecular formula of C19H15ClN2O2 and a molecular weight of 338.79 g/mol . Its structure incorporates a pyridine ring, a fundamental heterocycle in medicinal chemistry that is present in over 180 marketed drugs . The specific structural motif of this compound, combining a chloro-methylphenyl group with a pyridinyloxybenzamide, is characteristic of molecules investigated for targeting specific enzyme or receptor interactions, making it a valuable intermediate in drug discovery and pharmacological research . The benzamide scaffold is a well-studied pharmacophore in scientific literature, with related structures being characterized for their solid-state properties, such as molecular conformation and crystal packing stabilized by N—H···O hydrogen bonds . This reagent is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-13-16(20)8-5-9-17(13)22-19(23)14-6-4-7-15(12-14)24-18-10-2-3-11-21-18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPSBYNKLLSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-2-methylaniline to yield the desired benzamide.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of solvents such as dichloromethane or chloroform. The reaction temperatures are typically maintained at room temperature to slightly elevated temperatures (e.g., 40-60°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more rigorous control of reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and pyridin-2-yloxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.

Case Study: Anti-Tubercular Activity
Research has shown that compounds with similar structural motifs exhibit anti-tubercular activity. A study designed novel substituted benzamide derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives demonstrated significant activity, suggesting that this compound could similarly be effective against tuberculosis .

CompoundIC50 (μM)IC90 (μM)Biological Activity
Compound A1.353.73Anti-tubercular
Compound B1.804.00Anti-tubercular
This compoundTBDTBDPotential

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its synthesis typically involves reactions under controlled conditions using solvents like dichloromethane or chloroform .

Synthetic Route Example:

  • Formation of Benzamide Core : Reaction of 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride.
  • Coupling Reaction : The resulting acid chloride is reacted with 3-chloro-2-methylaniline to yield the desired product.

Biological Studies

The biological activity of this compound is under investigation for potential applications in treating various diseases due to its ability to modulate enzyme activities and receptor interactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Urease Inhibition

highlights N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide derivatives (e.g., 4a–j ), which share the 3-chloro-2-methylphenyl moiety but incorporate a thiourea group instead of the pyridin-2-yloxy-benzamide scaffold. These compounds demonstrated exceptional urease inhibitory activity, with IC${50}$ values ranging from 0.0019 ± 0.0011 µM to 0.0532 ± 0.9951 µM , far surpassing the reference drug thiourea (IC${50}$ = 4.7455 ± 0.0545 µM). Substituents such as nitro (4e , 4f , 4g ) and chloro (4h , 4i , 4j ) groups on the benzamide ring significantly enhanced potency, suggesting that electron-withdrawing groups improve target engagement . By contrast, the pyridin-2-yloxy substitution in the target compound may prioritize interactions with different enzymatic pockets or receptors.

Quinoline-Linked 1,2,4-Oxadiazole Derivatives

describes N-(3-chloro-2-methylphenyl)-3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)benzamide (13o), which shares the 3-chloro-2-methylphenyl group but replaces the pyridin-2-yloxy moiety with a quinoline-linked oxadiazole. Key comparative data include:

Compound Yield (%) Purity (%) Melting Point (°C) Bioactivity (Bacterial Inhibition) Toxicity (Zebrafish Mortality)
Target Compound Not reported ~95% Not reported Not reported Not tested
13o 49.8 93.20 241–244 Moderate activity (Table 2) Low toxicity at tested doses

The pyridin-2-yloxy group in the target compound may offer better aqueous solubility due to its hydrogen-bonding capacity.

Oxadiazole-Containing Analogues

lists structurally related compounds with 1,3,4-oxadiazole substituents:

  • 44 : N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(phenylethynyl)benzamide
  • 45 : N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-3-yloxy)benzamide
  • 47: 3-(4-Chlorophenoxy)-N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide

These analogues differ in the substituents on the benzamide ring (e.g., phenylethynyl, pyridin-3-yloxy, 4-chlorophenoxy) and exhibit distinct physicochemical properties. For example, 45 and the target compound (46) differ only in the position of the pyridinyloxy group (3- vs. 2-position), which alters electronic distribution and steric hindrance. Such variations can influence binding affinity to targets like EZH2 or kinases .

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, characterized by a chlorinated aromatic ring and a pyridine moiety, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15ClN2O\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This structure features a benzamide core with specific substituents that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzamides, including this compound, possess antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest it could act as an anticancer agent. Similar benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar substituents have shown IC50 values in the micromolar range against different cancer types, suggesting that this compound may also exhibit such properties .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzamide derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Evaluation of Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values between 5 and 15 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating promising anticancer activity .

Data Tables

Activity Cell Line/Organism IC50 (µM) MIC (µg/mL)
AntimicrobialE. coli-5
AntimicrobialS. aureus-8
AnticancerMCF-710-
AnticancerA54912-

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